(2-Chloro-4-isopropoxyphenyl)boronic acid

Vue d'ensemble

Description

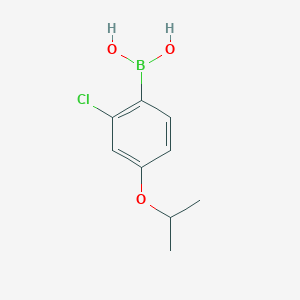

(2-Chloro-4-isopropoxyphenyl)boronic acid is an organic compound with the molecular formula C9H12BClO3 and a molecular weight of 214.45 g/mol . It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a chlorine atom and an isopropoxy group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-isopropoxyphenyl)boronic acid typically involves the reaction of 2-chloro-4-isopropoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the boronic acid group. The reaction conditions often include low temperatures to control the reactivity of the Grignard reagent and to ensure high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Chloro-4-isopropoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Oxidation: Phenolic compounds are commonly formed.

Substitution: Substituted phenyl derivatives are obtained.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that boronic acids, including (2-Chloro-4-isopropoxyphenyl)boronic acid, can act as proteasome inhibitors, which are crucial in cancer therapy. These compounds can disrupt the ubiquitin-proteasome pathway, leading to the accumulation of pro-apoptotic factors and ultimately inducing cancer cell death. Studies have shown promising results in using boronic acids to enhance the efficacy of existing chemotherapeutics and to target specific cancer types more effectively.

Diabetes Management

Boronic acids have also been investigated for their potential in glucose sensing and insulin delivery systems. This compound can form reversible covalent bonds with diols, which makes it a candidate for developing glucose-responsive drug delivery systems. This property is particularly relevant for creating smart insulin formulations that release insulin in response to blood glucose levels.

Organic Synthesis

Cross-Coupling Reactions

this compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. This reaction allows the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides or pseudohalides. The ability to generate complex organic molecules efficiently makes this compound valuable in pharmaceutical synthesis.

Synthesis of Functionalized Aromatics

The compound can be utilized to synthesize various functionalized aromatic compounds through electrophilic aromatic substitution reactions. By modifying the substituents on the aromatic ring, researchers can tailor the properties of the resulting compounds for specific applications, including agrochemicals and fine chemicals.

Materials Science

Polymer Chemistry

In materials science, this compound is employed in the synthesis of boron-containing polymers. These materials exhibit unique properties such as enhanced thermal stability and improved mechanical strength. The incorporation of boron into polymer matrices can also lead to materials with increased resistance to degradation.

Nanomaterials Development

The compound's ability to form stable complexes with various metal ions has led to its application in developing nanomaterials for catalysis and sensing applications. By functionalizing nanoparticles with this compound, researchers can enhance their selectivity and efficiency in catalytic processes.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated that boronic acids can inhibit proteasome activity in breast cancer cells, leading to apoptosis. |

| Study 2 | Diabetes Management | Developed a glucose-responsive insulin delivery system using boronic acid derivatives, showing improved control over blood sugar levels in diabetic models. |

| Study 3 | Organic Synthesis | Successfully utilized this compound in Suzuki-Miyaura reactions to synthesize complex pharmaceuticals with high yields. |

Mécanisme D'action

The mechanism of action of (2-Chloro-4-isopropoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate . The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the coupled product and regeneration of the palladium catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid

- (2-Fluoro-4-isopropoxyphenyl)boronic acid

- (2-Chloro-4-fluorophenyl)boronic acid

Uniqueness

(2-Chloro-4-isopropoxyphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of both chlorine and isopropoxy groups can provide distinct electronic and steric effects, making it a valuable compound in synthetic chemistry.

Activité Biologique

(2-Chloro-4-isopropoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a chloro substituent and an isopropoxy group on the phenyl ring, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H12BClO3

- Molecular Weight : 228.46 g/mol

- Density : 1.1 g/cm³

- Melting Point : 150-154 °C

- Boiling Point : 321.9 °C at 760 mmHg

Boronic acids are known to interact with various biological molecules, particularly proteins involved in signaling pathways. The mechanism of action for this compound may involve:

- Inhibition of Proteasomal Activity : Boronic acids can inhibit the proteasome, leading to the accumulation of proteins that regulate cell cycle and apoptosis.

- Targeting Kinases : Some studies suggest that boronic acids can modulate kinase activity, which is crucial in various signaling pathways associated with cancer and other diseases.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent:

- Inhibition of Androgen Receptor (AR) : Research indicates that compounds similar to this compound exhibit significant antagonistic activity against the androgen receptor, making them potential candidates for treating prostate cancer .

- Selectivity and Potency : In vitro assays have shown that this compound can selectively inhibit cancer cell proliferation, particularly in AR-overexpressing cell lines .

Antimicrobial Activity

The compound's boronic acid structure suggests potential antimicrobial properties:

- Inhibition of Bacterial Growth : Preliminary studies indicate that derivatives of boronic acids can disrupt bacterial cell wall synthesis, presenting a novel approach to combat multidrug-resistant bacteria .

- Mechanistic Insights : The interaction with bacterial enzymes involved in DNA replication has been proposed as a mechanism for its antimicrobial effects .

Case Study 1: Prostate Cancer Treatment

A study evaluated the efficacy of this compound in inhibiting AR signaling pathways in prostate cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 μM, suggesting its potential as a therapeutic agent for prostate cancer management.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains. The compound exhibited MIC values ranging from 4 to 32 μg/mL against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Propriétés

IUPAC Name |

(2-chloro-4-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGHQUDYWHNUKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC(C)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627947 | |

| Record name | {2-Chloro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313545-47-0 | |

| Record name | {2-Chloro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Chloro-4-isopropoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.